![molecular formula C16H11NO7 B5888803 5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
5-[(2-carboxybenzoyl)amino]isophthalic acid
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Overview
Description
5-[(2-carboxybenzoyl)amino]isophthalic acid, also known as CAI, is a chemical compound that is widely used in scientific research. It is a synthetic analog of N-(phosphonacetyl)-L-aspartate, which is a potent inhibitor of aspartate transcarbamylase, an enzyme involved in the biosynthesis of pyrimidine nucleotides. CAI has been shown to have a variety of biochemical and physiological effects, and it is used in a wide range of applications, including cancer research, immunology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 5-[(2-carboxybenzoyl)amino]isophthalic acid is not fully understood, but it is thought to act by inhibiting the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. 5-[(2-carboxybenzoyl)amino]isophthalic acid may also have immunomodulatory effects by enhancing the activity of natural killer cells and T cells.
Biochemical and physiological effects:
5-[(2-carboxybenzoyl)amino]isophthalic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and enhance the activity of natural killer cells and T cells. 5-[(2-carboxybenzoyl)amino]isophthalic acid has also been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(2-carboxybenzoyl)amino]isophthalic acid in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, one limitation of using 5-[(2-carboxybenzoyl)amino]isophthalic acid is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 5-[(2-carboxybenzoyl)amino]isophthalic acid. One area of research is the development of new analogs of 5-[(2-carboxybenzoyl)amino]isophthalic acid that may have improved therapeutic properties. Another area of research is the investigation of the immunomodulatory effects of 5-[(2-carboxybenzoyl)amino]isophthalic acid and its potential use in the treatment of autoimmune diseases. Finally, there is ongoing research on the potential neuroprotective effects of 5-[(2-carboxybenzoyl)amino]isophthalic acid and its use in the treatment of neurodegenerative diseases.
Synthesis Methods
5-[(2-carboxybenzoyl)amino]isophthalic acid can be synthesized by reacting 5-aminoisophthalic acid with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting compound can be purified by recrystallization or chromatography.
Scientific Research Applications
5-[(2-carboxybenzoyl)amino]isophthalic acid has been extensively studied for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. 5-[(2-carboxybenzoyl)amino]isophthalic acid has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, 5-[(2-carboxybenzoyl)amino]isophthalic acid has been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-[(2-carboxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO7/c18-13(11-3-1-2-4-12(11)16(23)24)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZXPANFTIVLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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